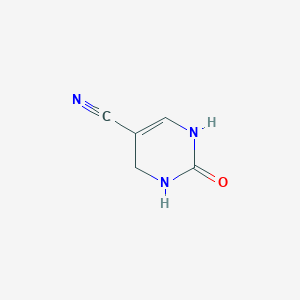

2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Oxo-1,2,3,4-tetrahydropyrimidines are key moieties present in various natural, synthetic, and semi-synthetic chemical building blocks . They have multiple therapeutic and pharmacological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory action . Many synthetic chemicals like veranal, which is used as a sedative, and zidovudine, an HIV medication, contain tetrahydropyrimidines moiety in their chemical structure .

Synthesis Analysis

The synthesis of 2-Oxo-1,2,3,4-tetrahydropyrimidines involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst . This synthesis occurs in solvent-free conditions via the Biginelli reaction . The protocol for this synthesis includes environmentally benign mild reaction conditions, readily available and cost-effective chemicals as starting material, invaluable bio-based green catalyst, aerobic conditions, shorter reaction time, tolerance to distinct functional groups, and easy isolation of the final product with high yield value even without the use of chromatographic separation technique .

Chemical Reactions Analysis

The Biginelli reaction was the first multicomponent reaction introduced for 2-oxo-1,2,3,4-tetrahydropyrimidines synthesis from the cyclo-condensation of ethyl acetoacetate, benzaldehyde, and urea . The current study demonstrated a robust and gram-scale plausible protocol for the synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines synthesis through C–H functionalization of methyl arenes and in situ generation of urea from UHP in a solvent-free condition .

科学的研究の応用

- 2-Oxo-1,2,3,4-tetrahydropyrimidines exhibit antimicrobial and antiviral activities. Researchers have explored their potential as agents against bacterial and viral infections .

- 2-Oxo-1,2,3,4-tetrahydropyrimidines include compounds used as adrenergic receptor antagonists for treating prostatic hyperplasia .

Antimicrobial and Antiviral Agents

Anti-Inflammatory Properties

Anticancer Compounds

Adrenergic Receptor Antagonists

Biologically Active Moieties

Enzyme Inhibitors

将来の方向性

Given the wide range of biological activities and the importance of 2-oxo-1,2,3,4-tetrahydropyrimidines, they have attracted numerous researchers for their synthesis via various chemical methods . The development of environmentally friendly and cost-effective synthesis methods, like the one mentioned above, is a promising direction for future research .

作用機序

Target of Action

2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a nitrogen-rich heterocyclic compound . It has been found to exhibit multiple therapeutic and pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory action . It also includes the adrenergic receptor antagonists for prostatic hyperplasia treatment .

Mode of Action

The compound’s mode of action is primarily through the inhibition of β-glucuronidase activity . This inhibition is identified as an important approach for the treatment of several diseases .

Biochemical Pathways

The compound affects the biochemical pathways related to β-glucuronidase, a key enzyme involved in the metabolism of glucuronides . By inhibiting this enzyme, the compound can alter the metabolic pathways and lead to various downstream effects.

Result of Action

The result of the compound’s action is primarily the inhibition of β-glucuronidase activity . This can lead to a decrease in the metabolism of glucuronides, which can have various effects at the molecular and cellular levels. For example, it can lead to the accumulation of certain substances in the body, which can have therapeutic effects .

Action Environment

The action of 2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can be influenced by various environmental factors. For example, the compound’s synthesis involves the use of aerobic conditions . This suggests that the presence of oxygen may influence the compound’s action, efficacy, and stability. Additionally, the compound’s synthesis involves a green catalyst and solvent-free conditions , which suggests that it may be more stable and effective in environmentally friendly conditions.

特性

IUPAC Name |

2-oxo-3,4-dihydro-1H-pyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c6-1-4-2-7-5(9)8-3-4/h2H,3H2,(H2,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPAXHFPJSHIUAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CNC(=O)N1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyanobutyl)-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2440841.png)

![2-Chloro-N-[1-(5-ethylfuran-2-YL)-2-methoxyethyl]pyridine-3-sulfonamide](/img/structure/B2440842.png)

![2-[(4-Methoxy-2,6-dimethylphenoxy)methyl]oxirane](/img/structure/B2440843.png)

![5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2440848.png)

![(1-Methylsulfonylpiperidin-4-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2440849.png)

![1,3-dibenzyl-5,8-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/no-structure.png)